Lipophilicity Advantage: LogP 3.93 vs. 3.62 for the Des-Methyl Analog — Quantified Impact on Predicted Membrane Permeability
The target compound 2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine exhibits a computed LogP of 3.93 (Chemscene) or 4.5 (PubChem XLogP3-AA), compared to 3.62 for its closest des-methyl analog 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine (CAS 313528-18-6) . The ΔLogP of +0.31 to +0.88 arises solely from the addition of the C8 methyl group, which increases molecular weight from 222.29 to 236.31 g/mol (+14.02 Da) [1]. In the context of Lipinski's Rule of Five and cellular permeability models, a LogP shift of this magnitude moves the compound into a more favorable passive-permeability zone for crossing phospholipid bilayers, while remaining below the LogP >5 alert threshold [2].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 3.93 (Chemscene) / XLogP3-AA 4.5 (PubChem); MW 236.31 g/mol |
| Comparator Or Baseline | 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine (CAS 313528-18-6): LogP 3.62 (Chemsrc) / XLogP3 not reported; MW 222.29 g/mol |
| Quantified Difference | ΔLogP = +0.31 (Chemscene vs. Chemsrc) to +0.88 (PubChem vs. Chemsrc); ΔMW = +14.02 Da |
| Conditions | Computed values from vendor-sourced or PubChem-calculated data using standardized algorithms (XLogP3 for PubChem; commercial computational chemistry packages for vendor data) |
Why This Matters
For procurement in lead optimization campaigns where passive permeability and LogP-driven ADME profiling are selection criteria, the 0.3–0.9 LogP unit differential directly alters predicted intestinal absorption and blood-brain barrier penetration scores, making the 8-methyl variant a distinctly more lipophilic tool compound than its des-methyl counterpart.
- [1] PubChem CID 4715374; 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine; Molecular Weight 236.31 g/mol, XLogP3-AA 4.5; https://pubchem.ncbi.nlm.nih.gov/compound/4715374 View Source
- [2] Lipinski CA et al.; Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings; Adv. Drug Deliv. Rev. 2001, 46(1-3), 3-26; DOI: 10.1016/S0169-409X(00)00129-0 View Source
